1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a [1,1'-biphenyl]-4-yloxy group and a 2-methylpiperidin-1-yl moiety. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmaceutical bioavailability . The biphenyl ether group contributes to hydrophobic interactions, while the 2-methylpiperidine introduces steric and electronic effects that may influence receptor binding.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-7-5-6-14-22(17)15-20(23)16-24-21-12-10-19(11-13-21)18-8-3-2-4-9-18;/h2-4,8-13,17,20,23H,5-7,14-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAUXFUHSUMXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperidine ring can be prepared via a reductive amination process. The final step involves the coupling of these intermediates with a propanol derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution on the piperidine ring can produce a variety of substituted piperidines.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Isomerism: Positional Variations in Piperidine Substituents
A closely related compound, 1-([1,1'-Biphenyl]-4-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (), differs only in the position of the methyl group on the piperidine ring (3-methyl vs. 2-methyl). For example, 2-methylpiperidine may restrict rotational freedom compared to the 3-methyl analog, influencing binding to receptors like adrenergic or serotonergic systems .
Piperazine vs. Piperidine Derivatives
- 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol (): Replacing piperidine with a 4-(2-chlorophenyl)piperazine group introduces a chlorine atom and an aromatic ring. Piperazine derivatives are common in antipsychotics (e.g., aripiprazole), suggesting CNS activity .
- 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (): The 4-methoxyphenyl group increases electron density, which could enhance interactions with serotonin receptors. Dihydrochloride salts further improve solubility compared to monohydrochloride forms .
Substitution with Non-Piperidine Heterocycles
- Bitertanol (): This antifungal agent features a 1,2,4-triazole ring instead of piperidine. The triazole’s hydrogen-bonding capability and metal-chelating properties are critical for inhibiting fungal cytochrome P450 enzymes. In contrast, the target compound’s piperidine may favor different biological targets, such as GPCRs .
Amine Group Variations
- 1-{[1,1'-Biphenyl]-4-yloxy}-3-[(propan-2-yl)amino]propan-2-ol hydrochloride (): Replacing 2-methylpiperidine with an isopropylamine group simplifies the structure, reducing molecular weight and lipophilicity (logP). This could enhance renal excretion but decrease CNS penetration .
- Nadolol Impurity F (): Features a naphthalenyloxy group and tert-butylamine. The larger aromatic system may improve β-adrenergic receptor binding, while the bulky tert-butyl group could hinder metabolism .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogs
*Estimated logP values based on substituent contributions.
Research Findings and Implications
- CNS Applications : Piperidine and piperazine derivatives are prevalent in antipsychotics (e.g., Biperiden hydrochloride in ) and β-blockers (e.g., nadolol in ). The target compound’s biphenyl group may mimic aromatic pharmacophores in dopamine receptor ligands .
- Antimicrobial Potential: Bitertanol’s triazole motif is critical for antifungal activity, but the target compound’s piperidine may offer broader-spectrum utility if paired with appropriate targeting .
- Metabolic Stability : Hydrochloride salts () enhance solubility, but bulky groups like 2-methylpiperidine may reduce CYP450-mediated metabolism compared to simpler amines .
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of significant interest due to its unique structural features, including a biphenyl moiety and a piperidine ring. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C21H28ClNO2
Molecular Weight: 361.9 g/mol
CAS Number: 1216695-21-4
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It acts as a ligand that can modulate receptor activity, particularly in the central nervous system. The biphenyl group facilitates hydrophobic interactions, while the piperidine ring allows for hydrogen bonding with amino acid residues in receptor sites.
Biological Activity Overview
The compound exhibits various biological activities, including:
- Receptor Modulation: It has shown potential as an agonist or antagonist at several neurotransmitter receptors, notably the serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and cognitive functions .
- Neuroprotective Effects: Preliminary studies suggest that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
In Vitro Studies
Several studies have investigated the pharmacological effects of this compound:
Case Studies
A notable case study involved the administration of the compound in rodent models to assess its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels and improved mood-related behaviors compared to control groups.
Comparative Analysis
When compared to similar compounds such as N-Methyl-4-piperidinol and 1-(2-Methylpiperidin-1-yl)propan-2-ol, this compound stands out due to its unique biphenyl structure that enhances receptor affinity and selectivity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Methylpiperidin-1-yl)propan-2-ol | Simple piperidine structure | Moderate receptor activity |
| N-Methyl-4-piperidinol | Similar piperidine framework | Limited neuroprotective effects |
| This compound | Biphenyl moiety enhances receptor interaction | Significant neuroprotective and antidepressant effects |
Q & A
Basic: What are the optimal synthetic routes for 1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the coupling of biphenyl-4-ol derivatives with epichlorohydrin to form the propan-2-ol backbone. Subsequent nucleophilic substitution with 2-methylpiperidine under controlled pH (7–8) and temperature (40–60°C) ensures regioselectivity . Purification via recrystallization (e.g., using ethanol or acetonitrile) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) enhances purity (>95%). Monitoring intermediates by TLC and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of biphenyl-4-ol to epichlorohydrin) minimizes byproducts .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : H and C NMR confirm the presence of the biphenyl moiety (aromatic protons at δ 7.4–7.6 ppm) and piperidine ring (methyl group at δ 1.2–1.4 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z [M+H]⁺, with fragmentation patterns matching the expected backbone .
- X-ray crystallography : SHELX software refines crystal structures, verifying bond angles and stereochemistry (e.g., C-O-C linkage at ~120°) .
Advanced: How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Methodological Answer:
Discrepancies in receptor affinity (e.g., serotonin vs. adrenergic receptors) may arise from:
- Stereochemical variations : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and test individually .
- Assay conditions : Standardize in vitro assays (e.g., radioligand binding at 25°C, pH 7.4) to minimize variability. Cross-validate with functional assays (cAMP accumulation or calcium flux) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses, highlighting key interactions (e.g., hydrogen bonding with piperidine nitrogen) .
Advanced: What strategies address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
Solubility inconsistencies may stem from:
- Polymorphism : Characterize crystalline forms via DSC and PXRD. Amorphous dispersions (e.g., with PVP) enhance aqueous solubility .
- pH-dependent ionization : Conduct solubility studies across pH 1–7.4 (simulated gastric fluid to physiological buffer). The hydrochloride salt improves solubility in polar solvents (e.g., water: ~15 mg/mL at pH 3) .
Advanced: How can computational modeling predict the compound’s pharmacokinetic profile?
Methodological Answer:
- ADME Prediction : Tools like SwissADME calculate logP (estimated ~3.2) and BBB permeability (CNS MPO score >4 suggests CNS activity) .
- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4 inhibition) are modeled using Schrödinger’s QikProp. Validate with microsomal assays (human liver microsomes, NADPH cofactor) .
- Toxicity : PASS predicts potential off-target effects (e.g., hERG inhibition risk if TPSA <75 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
